3-(2-Iodophenoxy)azetidine
Overview
Description
“3-(2-Iodophenoxy)azetidine” is a chemical compound with the molecular formula C9H10INO . It has a molecular weight of 275.09 .
Synthesis Analysis
The synthesis of azetidines, such as “this compound”, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is considered one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular structure of “this compound” consists of nine carbon atoms, ten hydrogen atoms, one iodine atom, and one nitrogen atom .Chemical Reactions Analysis
Azetidines, such as “this compound”, are known for their unique reactivity, which is driven by a considerable ring strain . They are significantly more stable than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 323.4±37.0 °C and a predicted density of 1.734±0.06 g/cm3 . Its pKa value is predicted to be 9.25±0.40 .Scientific Research Applications
Synthesis and Derivatization in Drug Discovery
Azetidines, including structures like 3-(2-Iodophenoxy)azetidine, are significant in drug discovery due to their unique chemical properties and potential for diversification. The synthesis of 3,3-Diarylazetidines through calcium(II)-catalyzed Friedel-Crafts reactions demonstrates the accessibility of azetidine derivatives. These derivatives can be further modified to produce drug-like compounds, highlighting the versatility and potential of azetidines in medicinal chemistry. The crucial role of the N-Cbz group in enhancing reactivity underscores the importance of structural elements in the synthesis process (Denis et al., 2018).
Azetidine as a Building Block in Organic Synthesis
Azetidines serve as key intermediates in organic synthesis. Their reactivity with electrophiles and nucleophiles enables the formation of various functional groups, offering a pathway to synthesize cyclic products such as piperidines, pyrrolidines, and pyrroles. This reactivity is crucial for creating a wide range of molecules with potential pharmaceutical applications, demonstrating the utility of azetidines in constructing complex organic molecules (Singh et al., 2008).
Catalyzed Coupling Reactions
The use of azetidine and oxetane sulfinate salts prepared from 3-iodoheterocycle precursors showcases the methodological advancements in coupling reactions. These salts enable smooth coupling with indoles, offering a streamlined approach for integrating four-membered heterocycles into complex molecules. Such methodologies are crucial for developing novel compounds with potential therapeutic applications, emphasizing the role of catalysis in enhancing the efficiency and scope of synthetic strategies (Nassoy et al., 2015).
Continuous Flow Synthesis for Sustainable Chemistry
The development of a continuous flow synthesis for azetines and azetidines underscores the importance of sustainable chemistry practices. Using N-Boc-3-iodoazetidine as a common precursor, this approach demonstrates the benefits of flow chemistry in handling reactive intermediates, improving reaction safety, and enhancing environmental responsibility. This highlights the potential of continuous flow techniques in the efficient and sustainable synthesis of heterocyclic compounds (Colella et al., 2021).
Biological Applications and Screening
The exploration of azetidines and pyrrolidines through iodocyclisation of homoallyl amines, and their subsequent activity in zebrafish embryo assays, illustrates the intersection of synthetic chemistry and biology. This research demonstrates the potential of azetidine derivatives in discovering new biological effects, offering a promising avenue for drug discovery and development (Feula et al., 2013).
Future Directions
Azetidines, such as “3-(2-Iodophenoxy)azetidine”, have been used in various applications, including drug synthesis and material science. Recent advances in the chemistry and reactivity of azetidines have been reported, and these advances are expected to provide a basis for the development of future macromolecular architectures using these relatively exotic monomers .
Mechanism of Action
Target of Action
Azetidines, the class of compounds to which it belongs, are known to be building blocks for polyamines . Polyamines play crucial roles in various biological processes, including cell growth and differentiation, gene expression, protein synthesis, and ion channel regulation .
Mode of Action
Azetidines are known to undergo anionic and cationic ring-opening polymerization . This process allows them to form polyamines with various structures .
Biochemical Pathways
The resulting polymers from azetidines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection .
Result of Action
The polymers resulting from azetidines are known to have applications in various fields, indicating that they may have significant effects at the molecular and cellular levels .
Action Environment
The polymerization of azetidines is known to be a complex process that can be influenced by various factors .
Properties
IUPAC Name |
3-(2-iodophenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWODLTMIBDYGOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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